(3-Aminophenyl)(1-azepanyl)methanone
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Overview
Description
(3-Aminophenyl)(1-azepanyl)methanone is an organic compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol . It is used primarily in proteomics research . The compound consists of an aminophenyl group attached to a methanone moiety, which is further connected to an azepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)(1-azepanyl)methanone typically involves the reaction of 3-aminobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Aminophenyl)(1-azepanyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3-Aminophenyl)(1-azepanyl)methanone is primarily used in proteomics research It serves as a building block for the synthesis of more complex molecules that can be used to study protein interactions and functions
Mechanism of Action
The mechanism of action of (3-Aminophenyl)(1-azepanyl)methanone is not well-documented. its structure suggests that it could interact with biological molecules through hydrogen bonding and hydrophobic interactions. The amino group can form hydrogen bonds with various biological targets, while the azepane ring can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)(1-piperidinyl)methanone: Similar structure but with a piperidine ring instead of an azepane ring.
(3-Aminophenyl)(1-morpholinyl)methanone: Contains a morpholine ring instead of an azepane ring.
Uniqueness
The presence of the azepane ring in (3-Aminophenyl)(1-azepanyl)methanone provides unique steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
(3-aminophenyl)-(azepan-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-7-5-6-11(10-12)13(16)15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPNOUVIFRUUJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586123 |
Source
|
Record name | (3-Aminophenyl)(azepan-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401646-91-1 |
Source
|
Record name | (3-Aminophenyl)(azepan-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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